

Spectroscopic Data for Substituted Dihydrobenzofuranols: A Technical Guide

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Compound of Interest

Compound Name: *2-Octyl-2,3-dihydro-1-benzofuran-5-OL*
CAS No.: 172083-58-8
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Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of substituted 2,3-dihydrobenzofuranols, a core scaffold in many natural products and pharmacologically active compounds.[1][2][3][4] Intended for researchers, scientists, and professionals in drug development, this document details the principles and practical application of Nuclear Magnetic Resonance (^1H and ^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of this important class of molecules. We delve into the causal relationships between substitution patterns and spectral features, present validated experimental protocols, and offer tabulated data for key derivatives.

Introduction: The Dihydrobenzofuranol Scaffold

The 2,3-dihydrobenzofuran ring system is a privileged heterocyclic motif found in a wide array of biologically active natural products and synthetic compounds.[2][5] The addition of a hydroxyl group to this core, forming a dihydrobenzofuranol, further enhances its structural and functional diversity, making it a key target in medicinal chemistry. Accurate and unambiguous structural

determination is paramount for understanding structure-activity relationships (SAR) and advancing drug discovery programs. Spectroscopic analysis provides the foundational data for this characterization.

This guide is structured to provide a logical workflow for the spectroscopic analysis of these compounds, moving from foundational principles to practical application.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the complete structural assignment of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of every proton and carbon atom.

Foundational Principles of NMR for Dihydrobenzofuranols

The dihydrobenzofuranol scaffold presents two distinct regions for NMR analysis: the aliphatic dihydrofuran ring and the aromatic benzene ring.

- ^1H NMR: The chemical shift (δ) of a proton is highly sensitive to its electronic environment. Electron-withdrawing groups (e.g., $-\text{NO}_2$, $-\text{CN}$) deshield nearby protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups (e.g., $-\text{OH}$, $-\text{OCH}_3$) cause an upfield shift.^{[6][7]} Coupling constants (J) provide information about the connectivity and dihedral angles between adjacent protons, which is crucial for determining stereochemistry (e.g., cis vs. trans isomers in the dihydrofuran ring).^[8]
- ^{13}C NMR: Similar to ^1H NMR, the chemical shifts of carbon atoms are influenced by their hybridization and the electronegativity of attached groups.^{[7][9]} The phenolic carbon (C-OH) and the carbons of the dihydrofuran ring (C2 and C3) exhibit characteristic chemical shifts that are diagnostic for this scaffold.

Interpreting the Spectra: Key Regions and Substituent Effects

The general structure and numbering scheme for a 5-hydroxy-2,3-dihydrobenzofuran is shown below.

Caption: General structure of a substituted dihydrobenzofuranol.

¹H NMR Spectral Regions:

- Aromatic Protons (δ 6.5-8.0 ppm): The protons on the benzene ring typically appear in this region. Their splitting patterns (e.g., doublets, triplets) and coupling constants are dictated by their positions relative to each other and to the substituents. An electron-withdrawing group like a nitro group at C6 would cause a significant downfield shift for the ortho proton (H7) and the para proton (H4).
- Phenolic Proton (δ 4.5-9.0 ppm): The hydroxyl proton signal is often broad and its chemical shift is highly dependent on solvent and concentration.
- Dihydrofuran Protons (δ 3.0-5.5 ppm): The protons on C2 and C3 of the furan ring are aliphatic. H2, being adjacent to the oxygen atom, is typically found further downfield than H3. [8] The coupling constant between H2 and H3 is critical for determining the cis or trans relationship of substituents on these carbons.[8]

¹³C NMR Spectral Regions:

- Aromatic Carbons (δ 110-160 ppm): The six carbons of the benzene ring resonate here. The carbon bearing the hydroxyl group (C5) and the carbons of the fused ring junction (C3a, C7a) have distinct shifts.
- Dihydrofuran Carbons (δ 30-80 ppm): C2 is typically in the range of δ 70-80 ppm due to its attachment to oxygen, while C3 is usually more upfield (δ 30-45 ppm).[10]

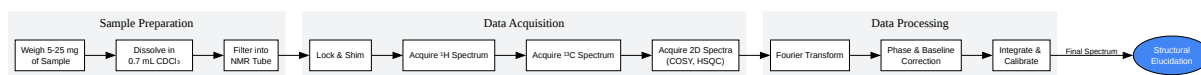
Position	Typical ¹ H Chemical Shift (ppm)	Typical ¹³ C Chemical Shift (ppm)	Notes
H2	4.5 - 5.5	70 - 85	Downfield due to proximity to ether oxygen. Multiplicity depends on H3 and other substituents.
H3	3.0 - 4.5	30 - 50	Upfield relative to H2.
Aromatic H	6.5 - 8.0	110 - 160	Shifts and coupling patterns are highly dependent on substitution.
Phenolic OH	4.5 - 9.0 (broad)	N/A	Chemical shift is variable and depends on hydrogen bonding, solvent, and concentration.
C2	N/A	70 - 85	Characteristic downfield shift due to C-O bond.
C3	N/A	30 - 50	Aliphatic carbon signal.
C-OH (Aromatic)	N/A	145 - 160	Deshielded due to the attached oxygen.

Table 1. Typical ¹H and ¹³C NMR chemical shift ranges for the dihydrobenzofuranol core.

Experimental Protocol: Acquiring High-Quality NMR Data

A self-validating protocol ensures reproducibility and accuracy.

- Sample Preparation:
 - Weigh 5-25 mg of the purified dihydrobenzofuranol derivative for ^1H NMR (50-100 mg for ^{13}C NMR) into a clean, dry vial.[\[11\]](#)
 - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).[\[9\]](#) Chloroform-d (CDCl_3) is a common first choice for its versatility.[\[12\]](#)[\[13\]](#)
 - Ensure the sample is fully dissolved. If particulates remain, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[\[11\]](#)[\[13\]](#)
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing ($\delta = 0.00$ ppm).[\[11\]](#)[\[14\]](#)
- Instrument Setup & Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks.
 - Acquire the ^1H spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
 - For ^{13}C NMR, a longer acquisition time is necessary due to the lower natural abundance of the ^{13}C isotope.[\[9\]](#)
 - Perform 2D NMR experiments like COSY (^1H - ^1H correlation) and HSQC/HMBC (^1H - ^{13}C correlation) as needed for complete structural assignment.[\[1\]](#)



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Caption: Standardized workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It relies on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a bond will absorb energy at its characteristic frequency, resulting in a peak in the IR spectrum.

Characteristic Absorptions for Dihydrobenzofuranols

For a substituted dihydrobenzofuranol, the key diagnostic peaks are associated with the hydroxyl, aromatic, and ether functionalities.^[15]

- O-H Stretch (Phenolic): A strong and characteristically broad absorption band in the region of 3200-3600 cm^{-1} .^{[15][16]} The broadening is a direct result of intermolecular hydrogen bonding.
- C-H Stretch (Aromatic): Medium to weak absorptions typically appear just above 3000 cm^{-1} (e.g., 3000-3100 cm^{-1}).^[15]
- C-H Stretch (Aliphatic): Medium to weak absorptions appear just below 3000 cm^{-1} from the -CH₂- groups of the dihydrofuran ring.
- C=C Stretch (Aromatic): One to three medium-to-strong absorptions in the 1450-1600 cm^{-1} region are diagnostic for the benzene ring.^{[15][17]}

- C-O Stretch (Phenolic): A strong absorption around 1200-1260 cm^{-1} . This peak is at a higher frequency than in aliphatic alcohols due to the C-O bond having some double-bond character from resonance with the aromatic ring.
- C-O-C Stretch (Ether): A strong, characteristic absorption for the cyclic ether functionality, typically found in the 1050-1150 cm^{-1} region.

Functional Group	Vibrational Mode	Characteristic Wavenumber (cm^{-1})	Intensity
Phenolic -OH	O-H Stretch	3200 - 3600	Strong, Broad
Aromatic C-H	C-H Stretch	3000 - 3100	Medium to Weak
Aliphatic -CH ₂ -	C-H Stretch	2850 - 2960	Medium to Weak
Aromatic Ring	C=C Stretch	1450 - 1600	Medium to Strong (multiple bands)
Phenolic C-O	C-O Stretch	1200 - 1260	Strong
Cyclic Ether	C-O-C Stretch	1050 - 1150	Strong

Table 2. Key IR absorption frequencies for the dihydrobenzofuranol scaffold.

Experimental Protocol: The KBr Pellet Method

For solid samples, the potassium bromide (KBr) pellet method is a standard and reliable technique.^[18] The causality behind this choice is that KBr is transparent to IR radiation in the typical analysis range (400-4000 cm^{-1}) and, under pressure, forms a solid, glass-like matrix that holds the sample.^[18]

- Sample Preparation:
 - Place approximately 1-2 mg of the finely ground dihydrobenzofuranol sample and 100-200 mg of dry, spectroscopy-grade KBr powder into an agate mortar.^[18] The sample-to-KBr

ratio should be between 0.2% and 1%.[19][20]

- Gently grind the mixture with a pestle for 3-5 minutes until a fine, homogeneous powder is obtained.[21] This is critical to reduce particle size and minimize light scattering, which would result in a poor-quality spectrum.[21]
- Pellet Formation:
 - Transfer a small amount of the powder mixture into the collar of a pellet die.
 - Assemble the die and place it in a hydraulic press.
 - Apply a pressure of 8-10 tons for approximately 1-2 minutes.[18] This pressure causes the KBr to deform and fuse into a transparent disc.[18]
- Data Acquisition:
 - Carefully remove the transparent pellet from the die and place it in the sample holder of the FT-IR spectrometer.
 - Collect a background spectrum of the empty sample chamber first. This is a crucial self-validating step to subtract the spectral contributions of atmospheric CO₂ and water vapor.
 - Collect the sample spectrum. The resulting spectrum should show transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns.

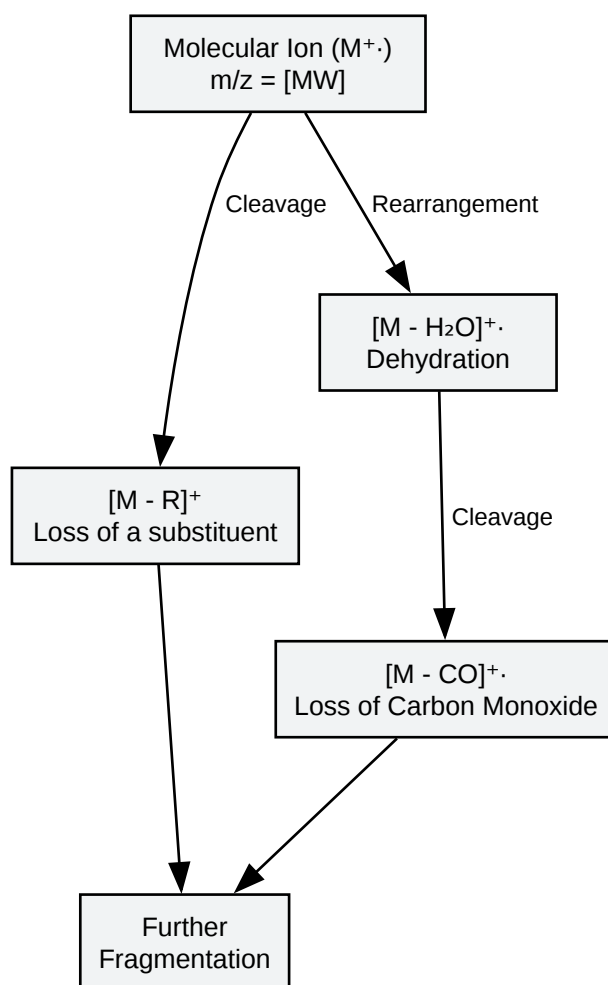
Ionization and Fragmentation

In a typical Electron Impact (EI) mass spectrometer, high-energy electrons bombard the molecule, knocking off an electron to form a radical cation known as the molecular ion ($M^{+\cdot}$). [22] The peak corresponding to this ion gives the molecular weight of the compound. The excess energy imparted during ionization causes the molecular ion to break apart into smaller,

charged fragments. The pattern of these fragments is reproducible and characteristic of the molecule's structure.

For dihydrobenzofuranols, key fragmentation pathways often involve:

- Loss of side chains: Substituents on the aromatic or dihydrofuran ring can be cleaved.
- Ring cleavage: The dihydrofuran ring can open and fragment. Common losses include the loss of small, stable molecules like water (H_2O), carbon monoxide (CO), or methanol (CH_3OH) if methoxy groups are present.[23][24]
- Retro-Diels-Alder (RDA) Reaction: This can be a characteristic pathway for the cleavage of the dihydrofuran ring, though it is often more complex in heterocyclic systems.



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Caption: Generalized fragmentation pathways in mass spectrometry.

Interpreting the Mass Spectrum

The mass spectrum is a plot of relative ion abundance versus the mass-to-charge ratio (m/z).

- **Molecular Ion Peak (M^+):** This is the peak with the highest m/z value (assuming no isotopes) and corresponds to the intact molecule's mass.
- **Base Peak:** This is the most intense peak in the spectrum, assigned a relative abundance of 100%. It represents the most stable fragment ion formed.
- **Fragment Ions:** Peaks at lower m/z values represent the fragments. The difference in mass between the molecular ion and a fragment ion corresponds to the mass of the neutral piece that was lost. For example, a peak at $M-18$ suggests the loss of water.[\[16\]](#)

Fragment Loss	Mass Lost (Da)	Possible Neutral Species	Interpretation
M - 1	1	H·	Loss of a hydrogen radical.
M - 15	15	·CH ₃	Loss of a methyl group.
M - 18	18	H ₂ O	Dehydration, common for alcohols. [16]
M - 28	28	CO or C ₂ H ₄	Loss of carbon monoxide or ethene.
M - 43	43	·C ₃ H ₇ or ·CH ₃ CO	Loss of a propyl or acetyl radical.

Table 3. Common neutral losses observed in the mass spectra of organic compounds.

Conclusion

The structural elucidation of substituted dihydrobenzofuranols is a multi-faceted process that relies on the synergistic interpretation of data from NMR, IR, and MS. NMR provides the detailed carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS establishes the molecular weight and provides corroborating structural information through fragmentation analysis. By following the systematic approach and validated protocols outlined in this guide, researchers can confidently and accurately characterize these vital chemical entities, accelerating progress in the fields of natural product chemistry and drug discovery.

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